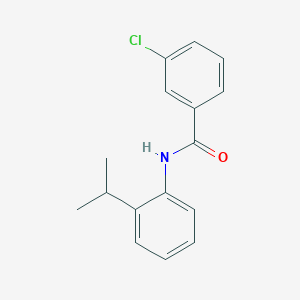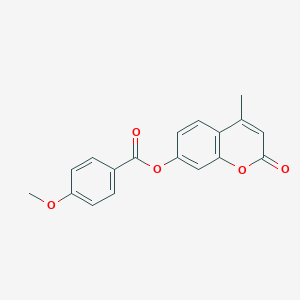
3-chloro-N-(2-propan-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-propan-2-ylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-isopropylaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chlorobenzoyl chloride+2-Isopropylaniline→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-chloro-N-(2-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
3-chloro-N-(2-propan-2-ylphenyl)benzamide may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.
作用機序
The mechanism of action of 3-chloro-N-(2-propan-2-ylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
3-Chloro-N-phenyl-benzamide: Lacks the isopropyl group, which may affect its chemical properties and applications.
N-(2-isopropyl-phenyl)-benzamide:
Uniqueness
3-chloro-N-(2-propan-2-ylphenyl)benzamide is unique due to the presence of both the chloro and isopropyl-phenyl groups, which can confer distinct chemical and biological properties
特性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75g/mol |
IUPAC名 |
3-chloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) |
InChIキー |
RWXPPLIBRLNERK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenylbenzo[cd]indol-2-amine](/img/structure/B379481.png)
![8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid](/img/structure/B379483.png)
![2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B379484.png)

![N-(4-methoxyphenyl)benzo[cd]indol-2-amine](/img/structure/B379486.png)


![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)

![Ethyl 2-(4-fluorophenyl)imino-2-[2-(2,4,6-trichlorophenyl)hydrazinyl]acetate](/img/structure/B379499.png)



